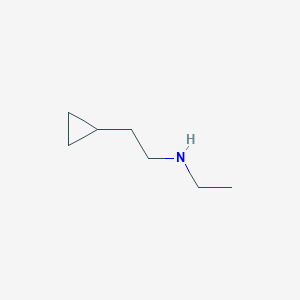

(2-Cyclopropylethyl)(ethyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-N-ethylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-2-8-6-5-7-3-4-7/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRUBNAJYJSKVGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclopropylethyl Ethyl Amine

Established Synthetic Pathways for (2-Cyclopropylethyl)(ethyl)amine

Traditional synthetic routes to this compound rely on well-understood organic reactions, including reductive amination, alkylation, and amidation followed by reduction. These pathways offer reliable, albeit sometimes challenging, approaches to the target compound.

Reductive Amination Strategies for this compound Synthesis

Reductive amination is a prominent method for synthesizing amines from carbonyl compounds. In the context of producing this compound, this strategy would involve the reaction of cyclopropylacetaldehyde with ethylamine (B1201723). The reaction proceeds through the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

A variety of reducing agents can be employed for this transformation. A particularly mild and selective option is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.orgnih.gov This reagent is known to efficiently reduce imines in the presence of aldehydes, which minimizes side reactions such as the reduction of the starting aldehyde to an alcohol. reddit.com The reaction is typically carried out in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). organic-chemistry.org

| Reactants | Reagents | Product | Notes |

| Cyclopropylacetaldehyde, Ethylamine | Sodium triacetoxyborohydride (NaBH(OAc)₃) | This compound | Mild and selective reduction of the intermediate imine. |

This table outlines the key components for the reductive amination synthesis of this compound.

Alkylation Approaches in the Preparation of this compound

The direct alkylation of ethylamine with a suitable 2-cyclopropylethyl electrophile, such as 2-cyclopropylethyl bromide or tosylate, represents another potential synthetic route. This method relies on the nucleophilic nature of the amine to displace a leaving group from the alkylating agent.

However, a significant challenge in the alkylation of primary amines is the potential for overalkylation. masterorganicchemistry.comlibretexts.orglibretexts.org The initially formed secondary amine product, this compound, is often more nucleophilic than the starting primary amine. This can lead to a subsequent reaction with the alkylating agent to form a tertiary amine, and potentially even a quaternary ammonium (B1175870) salt. libretexts.org Controlling the stoichiometry of the reactants and the reaction conditions is crucial to maximize the yield of the desired secondary amine and minimize the formation of these byproducts. youtube.com

Amidation and Subsequent Reduction Routes to this compound

A two-step approach involving the formation of an amide followed by its reduction offers a more controlled method for the synthesis of this compound. This pathway begins with the acylation of ethylamine with a cyclopropylacetyl derivative, such as cyclopropylacetyl chloride, to form N-ethyl-2-cyclopropylethanamide. chemguide.co.uk

The resulting amide can then be reduced to the target secondary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. ucalgary.calibretexts.orgmasterorganicchemistry.com The reduction of amides with LiAlH₄ is a well-established and high-yielding reaction that effectively converts the carbonyl group of the amide into a methylene (B1212753) group (-CH₂-). ucalgary.camasterorganicchemistry.com This method avoids the issue of overalkylation encountered in direct alkylation strategies.

| Step | Reactants | Reagents | Intermediate/Product |

| 1. Amidation | Cyclopropylacetyl chloride, Ethylamine | - | N-ethyl-2-cyclopropylethanamide |

| 2. Reduction | N-ethyl-2-cyclopropylethanamide | Lithium aluminum hydride (LiAlH₄) | This compound |

This table details the two-step amidation and reduction pathway to synthesize this compound.

Multi-Step Conversions from Precursors of this compound

Multi-step synthetic sequences starting from readily available precursors can also be designed to produce this compound. One such approach could commence with cyclopropyl (B3062369) methyl ketone. A patented process describes the synthesis of 1-cyclopropylethylamine from cyclopropyl methyl ketone via a reductive amination with a chiral amine, followed by debenzylation. google.com Although this yields a primary amine, it establishes a viable route to the 2-cyclopropylethylamine (B1278486) core. Subsequent N-ethylation of this primary amine, for instance, through another reductive amination with acetaldehyde (B116499), could then furnish the final product.

Another potential multi-step route could involve the synthesis of 2-cyclopropylethylamine as a key intermediate. For example, a process involving the cyanoethylation of a suitable precursor followed by reduction of the nitrile group to a primary amine has been described for the synthesis of other amines and could be adapted. chalmers.sechemguide.co.uk This primary amine could then be selectively ethylated to afford this compound.

Advanced Synthetic Techniques for this compound

Modern synthetic chemistry offers more sophisticated methods, often employing transition metal catalysts, to achieve amine synthesis with high efficiency and selectivity.

Transition Metal-Catalyzed Syntheses of this compound

Transition metal catalysis has emerged as a powerful tool for the formation of C-N bonds. mdpi.com While specific examples for the direct synthesis of this compound are not prevalent in the literature, analogous reactions suggest the feasibility of such approaches. For instance, transition metal-catalyzed N-alkylation of amines with alcohols has been reported. A hypothetical route could involve the reaction of 2-cyclopropylethanol with ethylamine in the presence of a suitable transition metal catalyst, such as a ruthenium or iridium complex. This "borrowing hydrogen" methodology involves the in situ oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine.

Furthermore, copper-catalyzed methods have been developed for the synthesis of various chiral cyclopropylamines, highlighting the utility of transition metals in constructing such motifs. mdpi.com While these examples focus on different substitution patterns, they underscore the potential for developing a transition metal-catalyzed route for the specific synthesis of this compound.

Green Chemistry Principles Applied to this compound Synthesis

The synthesis of this compound can be approached through various routes, with a growing emphasis on aligning these methods with the principles of green chemistry. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. yale.edunih.gov Key considerations in the green synthesis of this compound include atom economy, the use of renewable feedstocks, and the application of catalysis.

Atom Economy: This principle focuses on maximizing the incorporation of all materials used in the process into the final product. msu.edu Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant byproducts. rsc.org For instance, classical methods for creating amines might involve reactions with low atom economy. rsc.org Greener alternatives for synthesizing this compound, such as reductive amination of 2-cyclopropylacetaldehyde with ethylamine, are inherently more atom-economical as they incorporate a larger portion of the reactants' atoms into the desired product, with water often being the only byproduct.

Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. yale.edu In the context of synthesizing this compound, catalytic hydrogenation following reductive amination is a prime example. This method avoids the large quantities of waste generated by stoichiometric reducing agents. The N-alkylation of amines with alcohols, known as the 'borrowing hydrogen' approach, is another highly atom-economic catalytic transformation that produces only water as a byproduct and is a leading green chemistry method for forming N-alkylated amines. rsc.org

Below is a table comparing traditional versus green synthetic approaches applicable to amine synthesis.

| Metric | Traditional Synthesis (e.g., Gabriel Synthesis) | Green Synthesis (e.g., Catalytic Reductive Amination) |

| Atom Economy | Low (<50%); generates stoichiometric byproducts. | High; often only water is produced as a byproduct. rsc.org |

| Reagents | Stoichiometric, often hazardous reagents. | Catalytic amounts of reagents (e.g., metal catalysts). |

| Solvents | Often uses hazardous organic solvents. | Aims to use safer solvents like water or ethanol (B145695), or solvent-less conditions. wisdomlib.org |

| Energy Use | May require harsh reaction conditions and high energy input. | Often proceeds under milder conditions, minimizing energy requirements. yale.edu |

Flow Chemistry and Continuous Processing for this compound

Flow chemistry, or continuous processing, offers significant advantages over traditional batch processing for the synthesis of amines, including this compound. This technology utilizes reactors such as tubes or chips to perform chemical reactions in a continuous stream, providing enhanced control over reaction parameters and improving safety and scalability. nih.gov

The synthesis of amines often involves exothermic reactions and the use of volatile or gaseous reagents like ammonia (B1221849) or methylamine. In batch reactors, scaling up these processes can be dangerous due to challenges in heat management and pressure containment. nih.gov Continuous flow reactors, with their high surface-area-to-volume ratio, allow for superior heat transfer and precise temperature control, mitigating the risks associated with exothermic reactions. rsc.org This enables amination reactions to be performed safely at elevated temperatures and pressures, significantly intensifying the process and shortening reaction times. nih.gov

A continuous flow process for synthesizing an N-alkyl secondary amine like this compound could involve pumping a stream of the precursor (e.g., 2-cyclopropylethyl bromide) and a solution of the aminating agent (ethylamine) through a heated reactor coil. acs.org This setup allows for rapid optimization of reaction conditions, such as temperature, pressure, and residence time, to maximize yield and minimize byproduct formation. Furthermore, in-line purification and workup steps can be integrated into the flow system, creating a streamlined and automated process from starting material to isolated product. acs.org

Key advantages of continuous flow processing for this synthesis include:

Enhanced Safety: Superior control over temperature and pressure, especially for exothermic amination reactions. nih.gov

Process Intensification: Reactions can be run at higher temperatures and pressures, leading to dramatically reduced reaction times. nih.gov

Scalability: Scaling up production is achieved by running the system for longer periods or by using multiple reactors in parallel, avoiding the challenges of scaling up batch reactors.

Consistency and Quality: Precise control over reaction parameters ensures consistent product quality and yield.

Stereoselective Synthesis of Enantiopure this compound Derivatives

The synthesis of enantiomerically pure compounds is of great interest, particularly in the pharmaceutical and agrochemical industries, as different enantiomers can exhibit vastly different biological activities. rsc.org For derivatives of this compound that contain stereocenters, developing stereoselective synthetic methods is crucial. The cyclopropane (B1198618) ring itself is a key structural motif found in numerous bioactive molecules. acs.org

Strategies for the enantioselective synthesis of cyclopropylamines generally fall into a few major categories:

Asymmetric Cyclopropanation: This involves the reaction of diazo compounds with N-substituted alkenes in the presence of a chiral catalyst. While effective, these methods can be limited to specific substitution patterns. rsc.org

Use of Chiral Auxiliaries: Chiral auxiliaries, such as N-sulfinyl imines, can be used to direct the stereochemical outcome of a reaction. For example, the reaction of chiral N-sulfinyl α-chloro ketimines with Grignard reagents can produce chiral N-substituted cyclopropylamines with good diastereoselectivity. acs.orgnih.gov

Catalytic Functionalization of Cyclopropenes: This strategy uses pre-formed cyclopropenes and functionalizes them in a stereocontrolled manner. A highly enantioselective copper-catalyzed three-component cyclopropene (B1174273) alkenylamination has been developed to deliver polysubstituted cis-1,2-alkenylcyclopropylamines. rsc.org

Chemoenzymatic Synthesis: Engineered enzymes can be used to catalyze the construction of chiral cyclopropane scaffolds with high diastereo- and enantioselectivity. These enzymatic products can then be chemically modified to yield a variety of enantiopure cyclopropane-containing molecules. rochester.edu

The pursuit of efficient methods for constructing enantioenriched cyclopropylamines remains an active area of research, as there is a need for methodologies that can access highly substituted and structurally diverse chiral cyclopropanes. rsc.orgacs.org

Purification and Isolation Methodologies for this compound

Following synthesis, a robust purification and isolation strategy is essential to obtain this compound of the required purity. The choice of method depends on the physical properties of the amine, the nature of the impurities, and the desired final purity level.

Chromatographic Techniques for this compound Isolation

Chromatography is a powerful tool for the separation and purification of amines. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used.

Gas Chromatography (GC): GC is suitable for volatile amines. However, the analysis of amines by GC can be challenging due to their basicity and polarity, which can lead to peak tailing and adsorption on the column. labrulez.comvt.edu To overcome this, deactivated columns are typically used, often treated with a base like potassium hydroxide (B78521) (KOH) to minimize interactions between the basic amine analytes and the acidic silanol (B1196071) groups of the column support. labrulez.com For complex mixtures, GC coupled with mass spectrometry (GC-MS) is a common method for both separation and identification. gdut.edu.cn

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for amine purification. helsinki.fi Due to their weak hydrophobicity, short-chain amines like this compound may not retain well on standard reverse-phase columns. sielc.com Several strategies can be employed:

Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can provide good retention and separation of basic amines. sielc.com

Pre-column Derivatization: Amines can be reacted with a derivatizing agent to form a derivative that is more easily detectable (e.g., by UV or fluorescence) and has better chromatographic properties. This is particularly useful for quantitative analysis at low concentrations. sigmaaldrich.com

Ion-Pair Chromatography: An ion-pairing reagent is added to the mobile phase to form a neutral complex with the protonated amine, which can then be separated by reversed-phase chromatography.

The table below summarizes common chromatographic techniques for amine purification.

| Technique | Stationary Phase Example | Mobile Phase Example | Key Considerations |

| Gas Chromatography (GC) | Deactivated packed column (e.g., Carbopack B/4% Carbowax 20M/0.8% KOH) labrulez.com | Inert carrier gas (e.g., Helium, Nitrogen) | Requires analyte volatility; peak tailing can be an issue for polar amines. labrulez.com |

| Reverse-Phase HPLC | C18, C8 | Acetonitrile (B52724)/Water with modifiers (e.g., TFA, formic acid) | Poor retention for small, polar amines; derivatization may be needed. sielc.comsigmaaldrich.com |

| Mixed-Mode HPLC | Primesep 200 (cation-exchange/reversed-phase) sielc.com | Acetonitrile/Water with buffers (e.g., ammonium formate) | Provides dual retention mechanism for better separation of polar/basic compounds. sielc.com |

| HILIC | BIST B+ (anion-exchange) sielc.com | Non-aqueous (e.g., IPA/Methanol with sulfuric acid) | Suitable for polar compounds that are poorly retained in reversed-phase. sielc.com |

Distillation and Crystallization Procedures for this compound

For bulk purification, distillation and crystallization are often the most practical and economical methods.

Distillation: Fractional distillation can be used to separate this compound from impurities with different boiling points. This is particularly effective for removing non-volatile impurities or solvents. For amines that are sensitive to high temperatures, vacuum distillation is employed to lower the boiling point and prevent decomposition.

Crystallization: While many freebase amines are liquids or low-melting solids, they can be converted into crystalline salts by reacting them with an acid. alfa-chemistry.com These amine salts, such as hydrochlorides or oxalates, are typically stable, crystalline solids that are readily purified by recrystallization. alfa-chemistry.comsciencemadness.org The choice of acid and solvent system is critical for obtaining well-formed crystals and achieving high purity. google.com The process involves dissolving the impure salt in a suitable hot solvent and allowing it to cool slowly, whereupon the pure salt crystallizes out, leaving impurities behind in the solution. The purified freebase amine can then be regenerated by treating the salt with a base.

Purity Assessment Techniques for Synthetic this compound

A combination of spectroscopic and chromatographic methods is used to confirm the identity and assess the purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the number and types of hydrogen atoms in the molecule. The hydrogens on the carbon adjacent to the nitrogen are deshielded and typically appear in the 2.3-3.0 ppm range. libretexts.org The N-H proton signal is often broad and can be confirmed by its disappearance upon adding a few drops of D₂O to the sample. libretexts.orgopenstax.org

¹³C NMR: Shows the different carbon environments in the molecule. Carbons directly attached to the nitrogen atom are deshielded and appear in the 10-65 ppm region. libretexts.orgpressbooks.pub

¹⁵N NMR: Although less common due to the low natural abundance of the ¹⁵N isotope, this technique can provide direct information about the nitrogen's chemical environment and has been used to study amine reactivity. acs.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. According to the Nitrogen Rule , a compound with an odd number of nitrogen atoms, such as this compound, will have a molecular ion peak with an odd mass-to-charge (m/z) ratio. jove.comjove.com The characteristic fragmentation pattern for amines is α-cleavage, where the C-C bond nearest to the nitrogen atom breaks, yielding a resonance-stabilized, nitrogen-containing cation. libretexts.orgopenstax.orgjove.com For this compound, two primary α-cleavage fragments would be expected.

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of the N-H bond in secondary amines. A secondary amine shows a single, characteristic N-H stretching absorption in the 3300 to 3500 cm⁻¹ range. openstax.orgorgchemboulder.com

Chromatographic Purity: Techniques like GC and HPLC, as described in section 2.3.1, are used not only for purification but also for assessing the purity of the final product. By using a calibrated method, the percentage of the main compound relative to any impurities can be accurately determined.

Chemical Reactivity and Transformation of 2 Cyclopropylethyl Ethyl Amine

Reaction Mechanisms Involving the Secondary Amine of (2-Cyclopropylethyl)(ethyl)amine

The secondary amine functionality is a cornerstone of the reactivity of this compound, defined by the lone pair of electrons on the nitrogen atom. This feature imparts both nucleophilic and basic characteristics to the molecule.

Electrophilic Aromatic Substitution Reactions with Activated this compound Derivatives

While this compound itself is aliphatic, its secondary amine can be incorporated into an aromatic system, for instance, by synthesizing an N-aryl derivative such as N-(2-cyclopropylethyl)-N-ethylaniline. In such a derivative, the N-(2-cyclopropylethyl)(ethyl)amino group would significantly influence the course of electrophilic aromatic substitution (EAS) reactions.

The amino group is a potent activating group, meaning it increases the rate of EAS by donating electron density to the aromatic ring, making it more susceptible to attack by electrophiles. numberanalytics.comwikipedia.org This electron donation occurs primarily through a resonance effect, where the nitrogen's lone pair is delocalized into the π-system of the aromatic ring. ucalgary.calibretexts.org This activation is powerful, rendering the aromatic ring much more reactive than benzene (B151609) itself. wikipedia.orgmasterorganicchemistry.com

Furthermore, the amino group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself on the aromatic ring. numberanalytics.comucalgary.ca This directional influence is a direct consequence of the resonance structures, which show an increase in electron density at these specific positions. numberanalytics.com

However, the high reactivity imparted by the amino group can sometimes be a drawback, leading to issues like polysubstitution. ucalgary.ca To achieve greater control over the reaction and favor monosubstitution, the activating power of the amine can be attenuated. A common strategy is to "protect" the amine by converting it into an amide (e.g., by reaction with an acyl chloride). The resulting N-acyl group is still an ortho, para-director but is a less powerful activator because the nitrogen lone pair also participates in resonance with the adjacent carbonyl group. ucalgary.ca This amide protecting group can be removed later by hydrolysis to regenerate the amine. ucalgary.ca

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Nature | Effect on Reactivity | Directing Influence |

| -NHR, -NR₂ | Electron-Donating (Resonance) | Strong Activator | ortho, para |

| -NHCOR | Electron-Donating (Resonance) | Moderate Activator | ortho, para |

| -H | (Reference) | - | - |

| -CF₃ | Electron-Withdrawing (Inductive) | Strong Deactivator | meta |

This table illustrates the general principles of substituent effects in EAS, applicable to derivatives of this compound. ucalgary.camasterorganicchemistry.com

Nucleophilic Reactivity of the Nitrogen Atom in this compound

The most dominant aspect of the amine's reactivity, aside from its basicity, is its nucleophilicity. wikipedia.org All amines possess a lone pair of electrons on the nitrogen atom, which is attracted to electron-deficient centers, making them effective nucleophiles. chemguide.co.uk The nitrogen in this compound is no exception, readily participating in reactions with a wide array of electrophiles.

The nucleophilicity of amines is influenced by both electronic and steric factors. fiveable.me Generally, secondary amines are considered more nucleophilic than primary amines, a trend supported by experimental kinetic data. masterorganicchemistry.comresearchgate.net They are, however, less sterically hindered than tertiary amines, which can sometimes reduce the reactivity of the latter. fiveable.me

Key reactions driven by the nucleophilicity of this compound include:

Alkylation: It can react with alkyl halides in what is presumed to be an SN2 mechanism to form tertiary amines. libretexts.orglibretexts.org For example, reaction with an alkyl bromide would yield a trialkylammonium bromide salt, which, in the presence of excess amine, can be deprotonated to the free tertiary amine. chemguide.co.uklibretexts.org This process can continue to form a quaternary ammonium (B1175870) salt. chemguide.co.uklibretexts.org

Acylation: A rapid, often vigorous reaction occurs with acyl chlorides and acid anhydrides to produce N,N-disubstituted amides. wikipedia.orglibretexts.org This reaction, known as the Schotten-Baumann reaction, is typically performed in the presence of a base to neutralize the HCl byproduct. wikipedia.orglibretexts.org The resulting amide is less nucleophilic than the starting amine, preventing over-acylation. libretexts.org The mechanism is a nucleophilic addition-elimination process. chemguide.co.uk

Reaction with Carbonyls: Secondary amines react with aldehydes and ketones to form enamines. libretexts.orgfiveable.me This reaction is acid-catalyzed and reversible, involving the loss of a water molecule. libretexts.org Enamines are valuable synthetic intermediates. fiveable.me

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. wikipedia.org This transformation, known as the Hinsberg reaction, can serve as a chemical test for distinguishing between primary, secondary, and tertiary amines. wikipedia.org

Formation of Salts and Complexation Chemistry of this compound

As a base, this compound readily reacts with acids to form the corresponding ammonium salts. wikipedia.org For instance, with hydrochloric acid (HCl), it will form (2-cyclopropylethyl)(ethyl)ammonium chloride. This acid-base reaction is fundamental to its chemistry, and the resulting salts often exhibit increased water solubility compared to the free amine. wikipedia.org

The lone pair of electrons also enables this compound to act as a ligand in coordination chemistry, forming complexes with various metal ions. wikipedia.org Secondary amines are effective ligands, and the specific properties of this compound, including the steric bulk of the ethyl and cyclopropylethyl groups, will influence the geometry, stability, and reactivity of the resulting metal complexes.

Studies on similar secondary amines show they can form stable complexes with transition metals. For example, copper(II) readily forms complexes with alicyclic secondary amines, often resulting in trans-geometry structures. mdpi.com Similarly, cobalt(III) porphyrins form stable, low-spin complexes with secondary amines. nih.gov The coordination of this compound to a metal center would be expected to follow these principles, with the potential for the cyclopropyl (B3062369) group to influence the electronic properties and conformational flexibility of the ligand framework.

Reactions of the Cyclopropyl Moiety in this compound

The cyclopropane (B1198618) ring is a strained three-membered carbocycle that possesses unique reactivity, distinct from acyclic alkanes. Its C-C bonds have significant p-character, allowing the ring to participate in reactions typically associated with unsaturated compounds.

Ring-Opening Reactions of the Cyclopropane in this compound

The inherent ring strain of cyclopropane makes it susceptible to ring-opening reactions under various conditions. emory.edu In the context of this compound, the amine functionality can play a crucial role in modulating this reactivity.

One potential pathway involves the protonation of the amine group. The resulting ammonium group is a strong σ-electron-withdrawing group. This inductive effect can weaken the distal C-C bond of the cyclopropane ring (the bond furthest from the substituent). nih.gov This weakening facilitates electrophilic cleavage of the distal bond, a phenomenon observed in related compounds like trans-2-phenylcyclopropylamine hydrochloride. nih.gov Under acidic conditions, this could lead to a regioselective ring-opening to form a 1,3-difunctionalized open-chain product.

Modern synthetic methods, such as photoredox catalysis, have also been developed for the ring-opening of cyclopropanes, particularly aryl cyclopropanes. thieme-connect.com These methods often proceed via radical cation intermediates, leading to regio- and stereoselective C-C bond cleavage upon attack by a nucleophile. thieme-connect.com While this compound lacks an aryl group directly on the ring, analogous activation strategies could potentially be devised to trigger its ring-opening.

Table 2: General Ring-Opening Scenarios for Substituted Cyclopropanes

| Activating Group | Conditions | Ring-Opening Mechanism | Key Intermediate |

| Donor-Acceptor Groups | Lewis Acid | Heterolytic Cleavage | Zwitterionic Species |

| Protonated Amine | Strong Acid | Electrophilic Cleavage | Dicationic Species |

| Aryl Group | Photoredox Catalyst | Single-Electron Transfer | Radical Cation |

This table summarizes general strategies for cyclopropane ring-opening, providing a framework for predicting the reactivity of this compound. nih.govthieme-connect.comacs.org

Cyclopropyl Ring Functionalization in this compound

Beyond ring-opening, the cyclopropane ring can undergo functionalization where the three-membered ring is retained. A key strategy for this is the direct C–H functionalization of the cyclopropane ring.

Palladium-catalyzed C–H activation has emerged as a powerful tool for this purpose. nih.govacs.org These methods often employ a directing group to guide the catalyst to a specific C–H bond. For a substrate like this compound, the amine itself, or a derivative thereof, could potentially serve as such a directing group. However, the development of such a transformation would need to overcome challenges such as catalyst inhibition by the amine.

Alternatively, the amine could be temporarily converted to a different functional group, such as a picolinamide, which is a well-established directing group for the Pd-catalyzed C–H arylation of cyclopropanes. acs.org This sequence would involve modifying the amine, performing the C–H functionalization on the cyclopropyl ring, and then potentially regenerating the amine functionality, providing a route to selectively substituted cyclopropyl derivatives.

Rearrangement Reactions Involving the Cyclopropyl Group of this compound

The cyclopropyl group in this compound is susceptible to rearrangement reactions, particularly under conditions that generate a positive charge adjacent to the ring. While specific studies on this compound are not prevalent, the reactivity can be inferred from studies on similar cyclopropyl-substituted systems. The oxidation of cyclopropylamines can lead to the formation of nitrenium ions. These intermediates are known to undergo rearrangement. chemrxiv.org

One potential rearrangement pathway involves the expansion of the cyclopropyl ring. chemrxiv.org For instance, the generation of a nitrenium ion on the nitrogen atom could trigger a rearrangement to form a four-membered ring, such as an azetidinium ion. This process is driven by the relief of ring strain in the three-membered cyclopropane ring. Another possible reaction is the elimination of ethylene (B1197577) from the cyclopropylmethyl moiety, leading to the formation of an isonitrilium ion. chemrxiv.orgchemrxiv.org The predominant pathway, whether ring expansion or elimination, is influenced by the substitution pattern and the reaction conditions. chemrxiv.org

In the context of this compound, a hypothetical rearrangement following the formation of a cationic intermediate at the nitrogen could lead to the products outlined in the table below.

| Starting Material | Potential Intermediate | Rearrangement Product(s) |

| This compound | N-(2-Cyclopropylethyl)-N-ethylnitrenium ion | N-Ethylazetidinium derivative (from ring expansion), N-Ethylisonitrilium derivative and ethylene (from ethylene elimination) |

Oxidative and Reductive Transformations of this compound

The secondary amine and the cyclopropyl group in this compound are both subject to oxidative transformations. The nitrogen atom can be oxidized to form an N-oxide or, under stronger conditions, may lead to cleavage of the C-N bonds. The presence of the cyclopropyl ring introduces additional complexity, as oxidative conditions can also promote its opening or rearrangement.

Reductive transformations of the amine group in this compound are not typically observed as the amine is already in a reduced state. The molecule would be stable under many reductive conditions used to transform other functional groups.

A summary of potential oxidative transformations is presented below.

| Reagent | Potential Product(s) |

| Hydrogen peroxide (H₂O₂) or m-Chloroperoxybenzoic acid (mCPBA) | This compound N-oxide |

| Stronger oxidizing agents (e.g., KMnO₄, CrO₃) | Complex mixture of products, potentially including cleavage of the ethyl or cyclopropylethyl group and oxidation of the cyclopropyl ring. |

Derivatization Strategies for this compound

The secondary amine functionality of this compound serves as a versatile handle for a variety of derivatization reactions, allowing for the introduction of diverse functional groups.

This compound readily undergoes acylation with acyl chlorides or acid anhydrides to form the corresponding N,N-disubstituted amides. masterorganicchemistry.com Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride or carboxylic acid byproduct. google.com

| Reagent Class | Specific Reagent Example | Product Class |

| Acyl Halide | Acetyl chloride | N-(2-Cyclopropylethyl)-N-ethylacetamide |

| Acid Anhydride (B1165640) | Acetic anhydride | N-(2-Cyclopropylethyl)-N-ethylacetamide |

| Sulfonyl Halide | Benzenesulfonyl chloride | N-(2-Cyclopropylethyl)-N-ethylbenzenesulfonamide |

Beyond simple acylation, this compound can be a building block for a range of other nitrogen-containing functional groups. The direct reaction with carboxylic acids, often facilitated by a coupling agent, is a common method for amide bond formation. libretexts.orgorganic-chemistry.org This is a cornerstone of peptide synthesis and medicinal chemistry. masterorganicchemistry.com

The reaction of this compound with other electrophilic nitrogen-containing reagents can lead to a variety of derivatives. For example, reaction with an isocyanate would yield a substituted urea, while reaction with an isothiocyanate would produce a substituted thiourea.

| Reagent | Product Functional Group |

| Carboxylic Acid (+ coupling agent) | Amide |

| Isocyanate | Urea |

| Isothiocyanate | Thiourea |

As a secondary amine, this compound can be alkylated to form a tertiary amine, which can then undergo quaternization. The reaction of this compound with an alkyl halide, such as methyl iodide, will lead to the formation of a quaternary ammonium salt. This reaction proceeds via an Sₙ2 mechanism and results in the nitrogen atom bearing a positive charge and being bonded to four carbon atoms.

The table below illustrates the quaternization reaction with a simple alkyl halide.

| Starting Amine | Alkylating Agent | Product |

| This compound | Methyl iodide (excess) | (2-Cyclopropylethyl)(ethyl)dimethylammonium iodide |

Theoretical and Computational Investigations of 2 Cyclopropylethyl Ethyl Amine

Electronic Structure and Conformation of (2-Cyclopropylethyl)(ethyl)amine

The electronic structure and preferred three-dimensional shape (conformation) of this compound are fundamental to understanding its reactivity and physical properties.

To investigate the electronic properties of this compound, researchers would typically employ ab initio and Density Functional Theory (DFT) methods. Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. DFT methods, like the widely used B3LYP functional, offer a balance between computational cost and accuracy by approximating the electron correlation energy.

A theoretical study would begin with geometry optimization to find the lowest energy structure of the molecule. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined. For instance, the C-N bond lengths and the geometry around the nitrogen atom (trigonal pyramidal) would be of particular interest. The unique electronic nature of the cyclopropane (B1198618) ring, with its bent bonds, would influence the electron distribution throughout the molecule. Natural Bond Orbital (NBO) analysis would likely be used to understand charge distribution, hybridization, and delocalization of electron density.

The presence of several rotatable single bonds in this compound suggests that it can exist in multiple conformations. A conformational analysis would be essential to identify the most stable conformers and the energy barriers between them. This is typically achieved by systematically rotating around the C-C and C-N bonds and calculating the energy at each step to map out the potential energy surface.

The rotation around the C-N bond and the bonds within the ethyl and 2-cyclopropylethyl chains would lead to various staggered and eclipsed forms. The relative energies of these conformers would be influenced by steric hindrance between the cyclopropyl (B3062369) and ethyl groups, as well as intramolecular interactions. The results of such an analysis are crucial for understanding which shapes the molecule is most likely to adopt at a given temperature.

As a secondary amine, this compound can act as both a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the lone pair on the nitrogen atom). Computational studies would explore the nature and strength of these interactions. By modeling a dimer of this compound, the geometry and binding energy of the N-H···N hydrogen bond could be calculated.

Further studies might investigate the interaction of the amine with solvent molecules, such as water, to understand its solubility and behavior in solution. The cyclopropyl group, while primarily nonpolar, could also participate in weak C-H···O or C-H···π interactions, which could be analyzed using methods like Atoms in Molecules (AIM) theory.

Reaction Energetics and Transition State Analysis for this compound Reactions

Computational chemistry is invaluable for studying the mechanisms and energetics of chemical reactions. For this compound, one could investigate reactions such as N-alkylation, oxidation, or reactions involving the cyclopropane ring.

DFT calculations would be used to determine the energies of reactants, products, and, crucially, the transition states that connect them. The activation energy for a given reaction pathway can be calculated from the energy difference between the reactants and the transition state. This allows for the prediction of reaction rates and the determination of the most favorable reaction mechanism. For example, the nucleophilic character of the nitrogen atom could be quantified, and its reactivity towards various electrophiles could be modeled.

Molecular Dynamics Simulations of this compound in Solvents and Gas Phase

While quantum mechanical calculations provide detailed information on static structures, molecular dynamics (MD) simulations can model the behavior of molecules over time. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms in the system, governed by a force field that approximates the potential energy.

In the gas phase, MD simulations could provide further insight into the conformational flexibility of an isolated molecule. In a solvent, such as water or an organic solvent, MD would reveal how the solvent molecules arrange themselves around the amine (solvation structure) and how they affect its conformational preferences and dynamics. Radial distribution functions could be calculated to show the probability of finding solvent molecules at a certain distance from the amine's functional groups.

Prediction of Spectroscopic Signatures of this compound

Computational methods are routinely used to predict various types of spectra, which can be invaluable for identifying and characterizing a compound.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. By analyzing the computed IR spectrum, specific peaks can be assigned to the stretching and bending modes of the different functional groups, such as the N-H stretch, C-H stretches of the ethyl and cyclopropyl groups, and C-N stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms can be predicted with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These predicted shifts, when compared to experimental data (if it were available), would help in the structural elucidation of the molecule.

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can be used to study the stability of the molecular ion and potential fragmentation pathways upon ionization. This can help in interpreting experimental mass spectra.

Summary of Hypothetical Data

To provide a concrete, albeit illustrative, example, the following table summarizes the types of data that would be generated from the computational studies described above. It is important to reiterate that these are not real research findings for this compound.

| Computational Method | Property Investigated | Hypothetical Data Generated |

| DFT (e.g., B3LYP/6-31G*) | Electronic Structure | Optimized bond lengths (C-N, C-C, C-H), bond angles, dihedral angles, atomic charges (from NBO analysis), dipole moment. |

| Potential Energy Scan | Conformational Analysis | Relative energies of different conformers (e.g., anti, gauche), rotational energy barriers. |

| DFT with Dimer Model | Hydrogen Bonding | Geometry of the hydrogen-bonded dimer, hydrogen bond distance (N-H···N), binding energy. |

| Transition State Theory (DFT) | Reaction Energetics | Geometries of transition states, activation energies for hypothetical reactions. |

| Molecular Dynamics (MD) | Solvation and Dynamics | Radial distribution functions with solvent, conformational population analysis over time. |

| DFT (Frequency Analysis) | Spectroscopic Prediction | Predicted IR frequencies and intensities, predicted ¹H and ¹³C NMR chemical shifts. |

Advanced Analytical Method Development for 2 Cyclopropylethyl Ethyl Amine in Research

Chromatographic Methodologies for Research-Grade Analysis of (2-Cyclopropylethyl)(ethyl)amine

Chromatographic techniques are fundamental for the separation and quantification of this compound from complex matrices. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for this purpose, with chiral chromatography being essential for enantiomeric purity assessment.

High-Performance Liquid Chromatography (HPLC) Development for this compound

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. novapublishers.comyoutube.com Due to the lack of a strong chromophore in the molecule, derivatization is often necessary to enhance detection by UV or fluorescence detectors. sigmaaldrich.comnih.gov

Method Development Considerations:

Derivatization: Pre-column derivatization with reagents such as 7-chloro-4-nitrobenzo-oxa-1,3-diazole (NBD-chloride) or 2-naphthalenesulfonyl chloride (NSCl) can introduce a fluorescent or UV-active moiety, significantly improving sensitivity. epa.govnih.gov Another approach involves using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene (TMBB-Su) for fluorescence detection. nih.gov

Stationary Phase: A C18 or C8 reversed-phase column is typically suitable for the separation of the derivatized amine. sigmaaldrich.comnih.gov For underivatized amines, hydrophilic interaction liquid chromatography (HILIC) can be an effective alternative. novapublishers.com

Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is commonly employed. nih.govnih.gov The pH of the buffer can be adjusted to optimize the retention and peak shape of the amine.

Detection: Fluorescence detection offers high sensitivity and selectivity for derivatized amines. nih.govepa.gov A Diode Array Detector (DAD) can also be used for UV-active derivatives. nih.gov

Hypothetical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Fluorescence (Ex: 470 nm, Em: 530 nm) (after derivatization with NBD-Cl) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Methodologies for this compound

GC is well-suited for the analysis of volatile and thermally stable compounds. While direct analysis of amines can be challenging due to their polarity and potential for peak tailing, appropriate column selection and derivatization can overcome these issues. researchgate.netlabrulez.com

Method Development Considerations:

Column: A capillary column with a stationary phase designed for amine analysis, such as one coated with dimethylpolysiloxane or a specialized wax-based phase, is recommended to minimize peak tailing. researchgate.netsemanticscholar.org A common choice is a DB-624 or similar column. researchgate.net

Injection: Headspace injection is a valuable technique for analyzing volatile amines in various sample matrices. researchgate.netsemanticscholar.org Split or splitless injection can be used depending on the concentration of the analyte.

Carrier Gas: Helium or nitrogen is typically used as the carrier gas. researchgate.netnih.gov

Detector: A Flame Ionization Detector (FID) is a robust and widely used detector for amines. researchgate.netsemanticscholar.org For higher sensitivity and structural confirmation, a Mass Spectrometer (MS) detector is preferred. nih.govnih.gov

Derivatization: To improve chromatographic behavior and reduce polarity, derivatization with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can be employed. researchgate.net

Hypothetical GC Method Parameters:

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (FID) |

| Injection Mode | Split (10:1) |

Chiral Chromatography for Enantiomeric Purity of this compound

Since this compound possesses a chiral center, separating its enantiomers is critical for pharmaceutical and biological research. Chiral chromatography, particularly HPLC with a chiral stationary phase (CSP), is the most effective method for this purpose. nih.govsigmaaldrich.com

Method Development Considerations:

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating the enantiomers of amines. nih.govmdpi.com Cyclodextrin-based CSPs have also shown broad applicability. nih.gov

Mobile Phase: The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695), is crucial for achieving enantioseparation. researchgate.net The addition of acidic or basic additives can significantly improve resolution. researchgate.net

Detection: A UV detector is commonly used, as the derivatization required for other detection methods may not be necessary if the primary goal is to determine the enantiomeric ratio.

Hypothetical Chiral HPLC Method Parameters:

| Parameter | Condition |

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detector | UV at 220 nm |

| Injection Volume | 5 µL |

Advanced Spectroscopic Techniques for Structural Elucidation and Quantification in Research

Spectroscopic techniques provide invaluable information about the molecular structure and can be used for the quantification of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.

Expected ¹H NMR Spectral Features:

The ¹H NMR spectrum would be expected to show distinct signals for the ethyl group, the cyclopropyl (B3062369) group, and the methylene (B1212753) protons adjacent to the nitrogen and the cyclopropyl ring. The cyclopropyl protons typically appear in the upfield region (around 0-1 ppm). dtic.milresearchgate.net The ethyl group would show a triplet for the methyl protons and a quartet for the methylene protons. chemicalbook.com The chemical shifts would be influenced by the neighboring nitrogen atom.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbons of the cyclopropyl ring would appear at relatively high field. docbrown.info The chemical shifts of the carbons attached to the nitrogen would be deshielded.

Hypothetical NMR Data (in CDCl₃):

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Cyclopropyl-CH | ~0.8 (m) | ~10 |

| Cyclopropyl-CH₂ | ~0.2-0.5 (m) | ~5 |

| -CH₂-Cyclopropyl | ~1.4 (q) | ~35 |

| N-CH₂-CH₂- | ~2.6 (t) | ~50 |

| N-CH₂-CH₃ | ~2.5 (q) | ~45 |

| -CH₃ | ~1.1 (t) | ~15 |

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Fragmentation Pattern:

In electron ionization (EI) mass spectrometry, this compound would undergo characteristic fragmentation. The molecular ion peak (M⁺) would be observed, and its odd molecular weight would be consistent with the nitrogen rule. jove.com The most prominent fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. vaia.commiamioh.edu

Loss of an ethyl radical (-CH₂CH₃): This would result in a fragment ion with a specific m/z value.

Loss of a cyclopropylmethyl radical (-CH₂-c-C₃H₅): This would lead to another characteristic fragment ion. The stability of the resulting carbocation influences the relative abundance of these fragments. vaia.com The fragmentation of the cyclopropyl ring itself can also lead to characteristic ions. researchgate.netnist.gov

Hypothetical MS Fragmentation Data (EI):

| m/z | Proposed Fragment |

| 127 | [M]⁺ (Molecular Ion) |

| 98 | [M - C₂H₅]⁺ |

| 72 | [M - C₄H₇]⁺ |

| 56 | [C₄H₈]⁺ (from cyclopropyl ring fragmentation) |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a powerful non-destructive approach for the structural elucidation of molecules. These methods probe the vibrational and rotational modes of a molecule, providing a unique spectral fingerprint. For this compound, IR and Raman spectroscopy can confirm the presence of key functional groups and provide insights into the molecular structure.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to these vibrations. For this compound, characteristic IR absorption bands are expected for the N-H bond of the secondary amine, the C-N bond, and the various C-H and C-C bonds within the ethyl and cyclopropyl groups.

Secondary amines typically exhibit a single, relatively weak N-H stretching absorption in the region of 3350-3310 cm⁻¹. openstax.orgspectroscopyonline.com The C-N stretching vibration for aliphatic amines is generally observed in the 1250-1020 cm⁻¹ range. aip.org The cyclopropyl group has characteristic C-H stretching vibrations above 3000 cm⁻¹ and ring deformation (breathing) modes that are also identifiable.

Raman Spectroscopy:

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy is its sensitivity to non-polar bonds, making it particularly useful for analyzing the carbon skeleton of organic molecules. For this compound, Raman spectroscopy would be effective in characterizing the C-C bonds of the cyclopropyl ring and the ethyl group. The symmetric "ring breathing" vibration of the cyclopropane (B1198618) ring is expected to produce a strong and characteristic Raman signal.

The following table outlines the predicted characteristic vibrational frequencies for this compound based on known data for similar functional groups.

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) ** | Predicted Raman Frequency (cm⁻¹) ** | Intensity |

| N-H (Secondary Amine) | Stretching | 3350 - 3310 | 3350 - 3310 | Weak to Medium (IR), Weak (Raman) |

| C-H (Cyclopropyl) | Stretching | ~3100 - 3000 | ~3100 - 3000 | Medium (IR), Medium (Raman) |

| C-H (Alkyl) | Stretching | 2975 - 2850 | 2975 - 2850 | Strong (IR), Strong (Raman) |

| N-H | Bending (Wag) | 750 - 700 | Weak | Medium to Strong (IR) |

| C-N | Stretching | 1180 - 1130 | 1180 - 1130 | Medium (IR), Medium (Raman) |

| Cyclopropyl Ring | Ring Breathing (Symmetric Stretch) | Weak or Inactive | Strong and Sharp | Strong (Raman) |

| CH₂ | Scissoring | ~1470 - 1450 | ~1470 - 1450 | Medium (IR & Raman) |

Table 1: Predicted Vibrational Frequencies for this compound

Hyphenated Techniques for Complex Mixture Analysis Involving this compound

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. aps.orgshimadzu.com For the analysis of this compound in a research setting, where it may be present alongside precursors, byproducts, or in a biological matrix, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the high-resolution separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. For volatile and thermally stable compounds like many amines, GC-MS is a powerful analytical tool. However, the analysis of amines by GC can present challenges. Due to their basicity and polarity, amines can interact with the acidic silanol (B1196071) groups on the surface of standard GC columns, leading to poor peak shape (tailing) and reduced sensitivity. bre.com

To mitigate these issues, several strategies can be employed. The use of specialized, base-deactivated GC columns is often necessary. Alternatively, derivatization of the amine with a suitable reagent can reduce its polarity and improve its chromatographic behavior. researchgate.net In the mass spectrometer, this compound would be expected to undergo characteristic fragmentation patterns, including alpha-cleavage adjacent to the nitrogen atom, which would aid in its identification. openstax.org

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a versatile technique that is well-suited for the analysis of a wide range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability. For the analysis of this compound, reversed-phase LC coupled with a mass spectrometer is a common approach. The choice of mobile phase and column chemistry is critical for achieving good separation. The addition of modifiers such as formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase can improve peak shape and ionization efficiency. chromforum.org

LC coupled with tandem mass spectrometry (LC-MS/MS) provides even greater selectivity and sensitivity, which is particularly advantageous for analyzing samples in complex matrices. nih.govnih.gov In an LC-MS/MS experiment, a specific precursor ion of the target analyte is selected and fragmented to produce characteristic product ions, which are then detected. This multiple reaction monitoring (MRM) approach significantly reduces background noise and enhances the reliability of quantification. chromforum.org

The following table summarizes potential starting parameters for the analysis of this compound using hyphenated techniques.

| Technique | Parameter | Exemplary Condition |

| GC-MS | Column | Base-deactivated, e.g., DB-5ms or equivalent |

| Injector Temperature | 250 °C | |

| Oven Program | Start at 60 °C, ramp to 280 °C | |

| Carrier Gas | Helium | |

| Ionization Mode | Electron Ionization (EI) | |

| LC-MS | Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid | |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | |

| Flow Rate | 0.3 mL/min | |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

Table 2: Representative Starting Conditions for Hyphenated Analysis of this compound

Applications of 2 Cyclopropylethyl Ethyl Amine in Advanced Chemical Synthesis

(2-Cyclopropylethyl)(ethyl)amine as a Building Block for Complex Organic Molecules

The incorporation of a cyclopropane (B1198618) ring into molecular frameworks is a widely recognized strategy in medicinal chemistry and materials science to impart unique conformational constraints and metabolic stability. The ethylamine (B1201723) side chain of this compound offers a reactive handle for its integration into larger, more complex structures.

While specific examples detailing the use of this compound in scaffold synthesis are not readily found, the broader class of cyclopropylamines serves as crucial building blocks for a variety of molecular architectures. longdom.org For instance, a scalable synthesis of (S)-1-cyclopropyl ethyl-1-amine highlights its importance as a precursor for substituted pyrazinones, which are key components of pharmaceutically active compounds. google.com This suggests that this compound could similarly be employed in the construction of heterocyclic scaffolds.

The synthesis of spirocyclic amines, which are valuable three-dimensional structures in drug discovery, often utilizes precursors that can undergo cyclization reactions. nih.gov The ethylamine portion of this compound could be functionalized to enable its participation in intramolecular reactions, leading to the formation of novel spiro-heterocycles containing the cyclopropylethyl motif. The development of photoredox catalytic cascades has enabled the synthesis of diverse spirocyclopropyl succinimides and cyclopropyl-acetamides from simple starting materials, further underscoring the utility of cyclopropane-containing building blocks. crescentchemical.com

Table 1: Examples of Cyclopropyl-Containing Building Blocks in Scaffold Synthesis

| Building Block Precursor | Resulting Scaffold/Molecule | Synthetic Approach | Reference |

| (S)-1-cyclopropyl ethyl-1-amine | Substituted Pyrazinones | Scalable multi-step synthesis | google.com |

| Methylene-substituted saturated heterocycles | Spirocyclic amines | Iridium-containing cytochrome catalyzed cyclopropanation | nih.gov |

| N-substituted oxamic acids and methyl 4-chloro-2-methylenebutanoate | Spirocyclopropyl succinimides or cyclopropyl-acetamides | Photoredox catalytic cascade | crescentchemical.com |

This table presents examples of structurally related compounds and their applications, as direct data for this compound is limited.

The rigid structure of the cyclopropane ring can exert significant influence on the stereochemical outcome of reactions at adjacent centers. While the specific stereodirecting effects of the (2-Cyclopropylethyl) group have not been detailed, the general principles of stereocontrol in cyclopropane-containing molecules are well-established. For example, highly stereocontrolled syntheses of chiral cyclopropanes with multiple stereocenters have been achieved through organocatalytic domino reactions. ku.ac.ae

The chirality of this compound, if resolved into its enantiomers, could be exploited to control the stereochemistry of subsequent transformations. The cyclopropyl (B3062369) group can influence the facial selectivity of reactions on the ethylamine side chain or on other parts of a molecule into which it is incorporated. This is a common strategy in asymmetric synthesis, where a chiral element within a molecule directs the formation of new stereocenters.

This compound in Organocatalysis and Ligand Design Research

The field of asymmetric catalysis heavily relies on the development of novel chiral catalysts and ligands. Chiral amines are a cornerstone of organocatalysis and are frequently used as precursors for chiral ligands in transition metal catalysis.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which it is removed. ku.ac.ae While there is no specific literature describing the use of this compound as a chiral auxiliary, its structural features are amenable to such applications. Chiral amines are frequently employed as auxiliaries in a wide range of asymmetric transformations.

The general workflow for employing a chiral auxiliary involves its attachment to a prochiral substrate, followed by a diastereoselective reaction, and subsequent removal of the auxiliary to yield an enantiomerically enriched product. The effectiveness of the auxiliary is determined by its ability to create a sterically and/or electronically differentiated environment around the reacting center. The cyclopropyl group in an enantiomerically pure form of this compound could provide the necessary steric bulk and conformational rigidity to induce high levels of stereoselectivity.

Chiral ligands are essential for enantioselective transition metal-catalyzed reactions. The synthesis of these ligands often starts from readily available chiral building blocks, including chiral amines. Although no ligands derived from this compound are reported, the synthesis of chiral ligands from other cyclopropane-containing molecules and chiral amines is documented. For example, chiral C2-symmetric bisamide ligands have been synthesized from chiral Feist's acid, a cyclopropane derivative. rochester.edu These ligands have potential applications in asymmetric transformations.

This compound could serve as a precursor for the synthesis of novel chiral ligands. The nitrogen atom can coordinate to a metal center, and the chiral cyclopropylethyl group could create a chiral environment around the metal, enabling enantioselective catalysis. The modular nature of ligand synthesis would allow for the facile introduction of the this compound moiety into various ligand backbones, such as those used in asymmetric hydrogenation, cross-coupling, and cyclopropanation reactions. nih.gov

Table 2: Examples of Chiral Ligands Derived from Chiral Amines and Cyclopropane Precursors

| Ligand Type | Chiral Precursor(s) | Application in Asymmetric Catalysis | Reference |

| C2-Symmetric Bisamides | Chiral Feist's Acid (a cyclopropane derivative) and various amines | Potential for various asymmetric transformations | rochester.edu |

| Robson-type Macrocyclic Complexes | 1R,2R-diaminocyclohexane or 1R,2R-diphenylethylenediamine | Asymmetric cyclopropanation of styrene | nih.gov |

This table illustrates the types of chiral ligands that can be synthesized from structurally related precursors, as direct data for this compound is not available.

Role of this compound in Materials Science Research (Non-Polymer)

The application of cyclopropylamines in materials science is an emerging area of research. The rigid and strained nature of the cyclopropane ring can impart unique properties to materials. longdom.org While the focus is often on polymers, the incorporation of this compound into non-polymeric materials is also conceivable.

Amine-functionalized materials, for instance, have been extensively studied for applications such as carbon dioxide capture. longdom.org Although this research typically involves porous polymers or silica, the fundamental interaction between the amine group and CO2 could be harnessed in non-polymeric systems as well. Self-assembly of molecules containing the this compound unit could lead to the formation of ordered structures with specific functionalities. The cyclopropyl group could influence the packing and intermolecular interactions within such assemblies, potentially leading to materials with interesting optical or electronic properties.

Lack of Publicly Available Research on the and Supramolecular Chemistry

Despite a comprehensive search of publicly available scientific literature and chemical databases, there is a significant lack of specific research data concerning the applications of the chemical compound this compound in the fields of advanced chemical synthesis and supramolecular chemistry. The requested detailed analysis of its role as a precursor to functional materials, a surface modification agent, and its involvement in host-guest chemistry and self-assembly processes could not be substantiated with current research findings.

The investigation sought to elaborate on the following specific areas:

This compound in Supramolecular Chemistry Research

Self-Assembly Processes Directed by this compound Derivatives:Information regarding the use of derivatives of this compound to direct self-assembly processes is not present in the surveyed resources.

While general information exists for the related compound 2-cyclopropylethylamine (B1278486), this does not extend to the ethyl-substituted derivative specified in the query. The absence of published research in these specialized areas prevents the creation of a scientifically accurate and informative article as per the requested outline.

Further research and publication in peer-reviewed journals would be necessary to provide the detailed findings and data tables required for a thorough discussion of the advanced applications of this compound.

Process Chemistry and Scale Up Research for 2 Cyclopropylethyl Ethyl Amine Synthesis

Optimization of Reaction Conditions for Industrial Synthesis of (2-Cyclopropylethyl)(ethyl)amine

The optimization of reaction parameters is a critical step in the development of a robust and economically viable process for the synthesis of this compound. This involves a systematic investigation of solvents, temperature, pressure, and catalysts to maximize yield and purity.

The choice of solvent can significantly influence the reaction rate, yield, and impurity profile in the synthesis of this compound. Solvents are selected based on their ability to dissolve reactants, their compatibility with the reaction conditions, and their impact on the reaction pathway. For the synthesis of structurally similar compounds like non-racemic 1-cyclopropyl alkyl-1-amines, a range of solvents have been investigated. google.com The selection often depends on the specific step of the synthesis, such as condensation, reduction, or debenzylation. google.com

Table 1: Solvent Effects on Different Stages of a Representative Amination Synthesis

| Reaction Step | Solvent Options |

| Condensation | Methanol, Ethanol (B145695), iso-Propanol, Benzene (B151609), Toluene (B28343), Hexane (B92381), Heptane, Cyclopentane, Cyclohexane, THF, 2-MeTHF google.com |

| Reduction | Methanol, Ethanol, iso-Propanol, THF, and mixtures thereof google.com |

| Debenzylation | Alcohols such as Methanol, Ethanol, and iso-Propanol or mixtures thereof google.com |

The polarity and proticity of the solvent can affect the stability of intermediates and transition states. For instance, in reductive amination processes, protic solvents like ethanol can facilitate the reduction step. The use of toluene is also noted in the amidation of related cyclopropane (B1198618) structures, indicating its utility in managing reaction media under anhydrous conditions. google.com

Temperature and pressure are fundamental parameters that control reaction kinetics and thermodynamics. For the synthesis of related cyclopropylamines, reactions are often conducted at elevated temperatures to drive the reaction to completion. For example, the amidation of a hindered ester of cyclopropanecarboxylic acid is promoted at temperatures in the range of 25°C to 140°C, with an optimal range of 85°C to 115°C. google.com The pressure for this particular process is maintained between 50 and 90 psi. google.com

In the context of producing ethanolamines, which shares some process similarities, higher temperatures in purification steps like ammonia (B1221849) stripping can lead to product discoloration and degradation, highlighting the need for careful temperature control. kiche.or.kr Conversely, lower temperatures and pressures can improve product quality but may also necessitate longer reaction times or less efficient throughput. google.comkiche.or.kr The optimization of these parameters is therefore a trade-off between reaction rate, product quality, and energy consumption.

Table 2: Typical Temperature and Pressure Ranges for Related Amine Syntheses

| Parameter | Range | Optimal Conditions (Example) | Source |

| Temperature | 25°C - 140°C | 85°C - 115°C | google.com |

| Pressure | 50 - 90 psi | ~70 psi | google.com |

Catalysts are pivotal in achieving high efficiency and selectivity in the synthesis of this compound. For the synthesis of chiral amines, asymmetric catalysis is a key technology. For instance, the synthesis of a p-methoxyphenyl (PMP) protected cyclopropyl (B3062369) ethylamine (B1201723) has been achieved using an Iridium-based catalyst. google.com However, the high loading of the catalyst (5 mol%) and the associated ligand (10 mol%) can be a drawback for large-scale production. google.com

Palladium on charcoal (Pd/C) or palladium hydroxide (B78521) on charcoal (Pd(OH)₂/C) are commonly used heterogeneous catalysts for hydrogenation and debenzylation steps in the synthesis of related amines. google.com These catalysts are favored in industrial settings due to their ease of separation from the reaction mixture. In some syntheses, Lewis acids such as B(OiPr)₃ or Ti(OiPr)₄ are employed to facilitate condensation steps. google.com

For the amidation of cyclopropane derivatives, alkali metal salts of polyhydric alcohols, such as sodium ethylene (B1197577) glycoxide, have been shown to be effective catalysts, enabling reactions to proceed to completion. google.com The development of more efficient and cost-effective catalysts and ligands is an ongoing area of research aimed at improving the sustainability and economics of production.

Addressing Impurity Profiles and By-product Formation in this compound Synthesis

The formation of impurities and by-products is a significant challenge in the synthesis of this compound. These can arise from side reactions, incomplete reactions, or degradation of the product. In the synthesis of related ethanolamines, a side reaction of water with ethylene oxide can produce ethylene glycol, an undesirable by-product. kiche.or.kr

In syntheses involving chiral centers, the formation of the undesired enantiomer is a major concern. The use of chiral auxiliaries or asymmetric catalysts aims to minimize this, with optical purities of 97% enantiomeric excess (ee) or higher being achievable in some cases. google.com Other potential impurities could include unreacted starting materials or by-products from the cleavage of protecting groups. For example, the oxidative cleavage of a PMP protecting group can lead to the formation of quinones. google.com A thorough understanding of the reaction mechanism is crucial for identifying potential impurities and developing strategies to control their formation.

Engineering Aspects of this compound Production at Research Scale

The transition from a laboratory-scale synthesis to a larger research-scale production of this compound requires consideration of several engineering aspects. The choice of reactor is critical; for reactions under pressure, a pressure reactor is necessary. google.com The materials of construction must be compatible with the reactants, solvents, and catalysts.

Mixing is another important factor to ensure uniform temperature and concentration throughout the reaction vessel, which can impact reaction rate and selectivity. For heterogeneous catalytic reactions, efficient stirring is required to ensure good contact between the catalyst and the reactants.

Future Perspectives and Emerging Research Directions for 2 Cyclopropylethyl Ethyl Amine

Integration of Artificial Intelligence and Machine Learning in (2-Cyclopropylethyl)(ethyl)amine Research

The synergy between artificial intelligence (AI) and chemistry is poised to revolutionize the discovery and development of new chemical entities. nih.govmdpi.com For a molecule like this compound, AI and machine learning (ML) can be instrumental in accelerating research and unlocking its full potential.

Predictive Modeling of Physicochemical and Biological Properties: Machine learning algorithms, trained on large datasets of known molecules, can predict a wide range of properties for this compound and its derivatives. nih.govnih.gov This includes physicochemical properties such as solubility, boiling point, and reactivity, as well as potential biological activities. By building quantitative structure-activity relationship (QSAR) models, researchers can virtually screen libraries of related compounds to identify candidates with desired characteristics, significantly reducing the time and cost associated with experimental synthesis and testing. acs.orgoup.com

Table 1: Potential AI/ML-Predicted Properties of this compound Derivatives

| Derivative of this compound | Predicted Property | Potential Application |

| Introduction of a hydroxyl group | Increased water solubility | Pharmaceutical formulation |

| Addition of an aromatic ring | Enhanced receptor binding affinity | Drug discovery |

| Variation of the N-alkyl substituent | Modified volatility and reactivity | Agrochemical development |

Generative Models for Novel Analogs: Generative AI models, such as generative adversarial networks (GANs), can design entirely new molecules based on the core structure of this compound. youtube.com By defining a desired property profile, these models can generate a virtual library of novel compounds with a high probability of possessing those properties, opening up new avenues for innovation in materials science and medicinal chemistry.

Novel Applications of this compound in Emerging Chemical Technologies

The unique structural features of this compound make it a compelling candidate for a variety of emerging chemical technologies. The presence of the cyclopropyl (B3062369) group, a motif found in numerous biologically active compounds, suggests significant potential in the life sciences. longdom.orgjlu.edu.cn